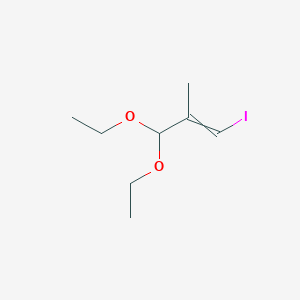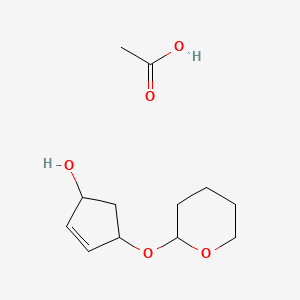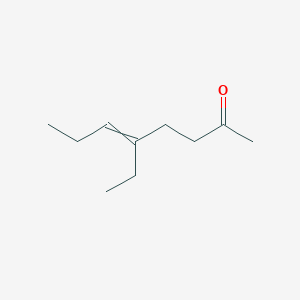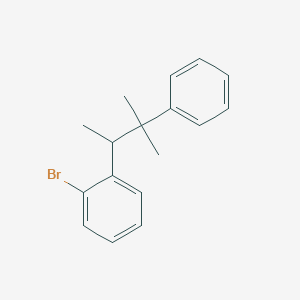
1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 3-methyl-3-phenylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a suitable precursor, such as 2-(3-methyl-3-phenylbutan-2-yl)benzene, using bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) . The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the brominated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic bromides.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methylbenzene (o-Bromotoluene) : Similar structure but lacks the 3-methyl-3-phenylbutan-2-yl group.
- 1-Bromo-3-methyl-2-butene (Prenyl bromide) : Contains a bromine atom and a butene group but differs in the overall structure.
- 1-(Bromomethyl)-2-methylbenzene (o-Xylyl bromide) : Features a bromomethyl group instead of the 3-methyl-3-phenylbutan-2-yl group.
Uniqueness: 1-Bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene is unique due to the presence of the bulky 3-methyl-3-phenylbutan-2-yl group, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other aromatic bromides and contributes to its specific applications and properties.
Propriétés
Numéro CAS |
61592-94-7 |
|---|---|
Formule moléculaire |
C17H19Br |
Poids moléculaire |
303.2 g/mol |
Nom IUPAC |
1-bromo-2-(3-methyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H19Br/c1-13(15-11-7-8-12-16(15)18)17(2,3)14-9-5-4-6-10-14/h4-13H,1-3H3 |
Clé InChI |
VUGYKRBYEKVRHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Br)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



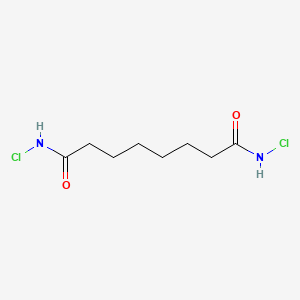
![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)
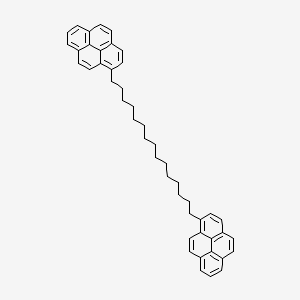
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
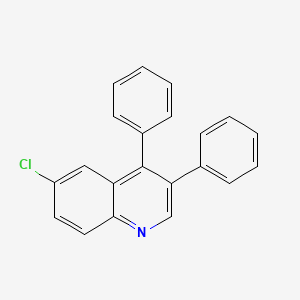

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
